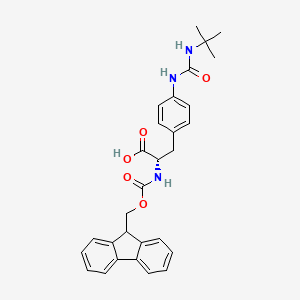

Fmoc-Aph(tBuCbm)-OH

Description

Contextualization of Modified Amino Acids in Peptide Science Research

Peptide science has evolved significantly from the study of naturally occurring proteinogenic amino acids. The introduction of modified or "unnatural" amino acids into peptide chains is a powerful strategy to develop novel molecules with enhanced properties. nbinno.comabyntek.com These modifications can imbue peptides with improved stability against enzymatic degradation, increased potency, enhanced target selectivity, and unique structural conformations. researchgate.netamericanpeptidesociety.orgbiosynth.com

The incorporation of non-proteinogenic amino acids allows researchers to create peptidomimetics, molecules that mimic the structure of natural peptides but possess superior pharmaceutical characteristics. researchgate.net Strategies include using D-amino acids to increase resistance to proteases, N-methylation to improve stability, and the introduction of unique side chains to explore new chemical space and biological interactions. americanpeptidesociety.orgbiosynth.com This expansion beyond the 20 standard amino acids has become a cornerstone of modern medicinal chemistry and drug discovery, enabling the development of next-generation peptide-based therapeutics. nbinno.commtoz-biolabs.com

Strategic Importance of Fmoc-Aph(tBuCbm)-OH as a Synthetic Building Block

This compound is a prime example of a strategically designed building block for advanced peptide synthesis, particularly solid-phase peptide synthesis (SPPS). chemimpex.com The importance of this compound lies in its system of orthogonal protecting groups, which is fundamental to the controlled, sequential construction of peptide chains. springernature.compeptide.com

The Fmoc group serves as a temporary protector of the α-amino group. chemimpex.com Its key feature is its lability to basic conditions, typically a solution of piperidine (B6355638) in an organic solvent, which allows for its removal without affecting other protecting groups. peptide.com This enables the stepwise addition of amino acids to the growing peptide chain.

Concurrently, the tert-butylcarbamoyl (tBuCbm) group protects the reactive amino group on the phenylalanine side chain. This group is stable under the basic conditions used to remove the Fmoc group but can be cleaved under different, typically acidic, conditions. This orthogonality is crucial; it ensures that the side chain remains protected throughout the synthesis and prevents unwanted side reactions, allowing for the creation of complex peptides with high precision. chemimpex.comresearchgate.net The use of such meticulously designed derivatives facilitates the synthesis of peptides intended for drug development and bioconjugation, where specific functionalities are required. chemimpex.comchemimpex.com For instance, Fmoc-D-Aph(tBuCbm)-OH has been noted as a synthetic intermediate for Degarelix, a peptide-based therapeutic. hsppharma.com

Below is a table summarizing the key chemical properties of the D-enantiomer of the compound.

| Property | Value |

| CAS Number | 1433975-21-3 |

| Molecular Formula | C29H31N3O5 |

| Molecular Weight | 501.58 g/mol chemimpex.com |

| Appearance | White to light yellow solid hsppharma.com |

| Purity | ≥ 99.5% chemimpex.com |

| Storage Conditions | ≤ -18 °C chemimpex.com |

Historical Development and Evolution of 4-Aminophenylalanine Derivatives in Academic Synthesis

The field of peptide chemistry traces its origins to the early 20th century with Emil Fischer's pioneering work on synthesizing the first dipeptide. ias.ac.in A major breakthrough came in 1932 with the introduction of the benzyloxycarbonyl protecting group, which paved the way for the first chemical synthesis of a peptide hormone, oxytocin, in 1953. ias.ac.in The subsequent invention of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized the field, making the synthesis of long and complex peptides feasible and efficient. mtoz-biolabs.comunivie.ac.at

Within this broader history, the development of unnatural amino acids like 4-aminophenylalanine (Aph) represents a significant advancement. Initially, research focused on incorporating the basic Aph structure, which provides a versatile chemical handle on the phenyl ring. chemimpex.comchemimpex.com This amino group can be used for further modifications, such as attaching labels, cross-linkers, or other molecules. chemimpex.com Early derivatives often utilized the Fmoc group for α-amino protection, establishing its utility in SPPS. scbt.com

The evolution of Aph derivatives has been driven by the need for more sophisticated protecting group strategies. The development of compounds like this compound, with its orthogonally protected side chain, reflects the increasing complexity of synthetic targets. Researchers required building blocks that would allow for selective deprotection and modification of specific sites within a peptide, leading to the design of derivatives with multiple, non-interfering protecting groups. springernature.comresearchgate.net This progression has enabled the synthesis of highly complex and functionalized peptides that are central to modern drug discovery and materials science. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

1998216-17-3 |

|---|---|

Molecular Formula |

C29H31N3O5 |

Molecular Weight |

501.6 g/mol |

IUPAC Name |

(2S)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35)/t25-/m0/s1 |

InChI Key |

ZDEKLTOYUSVJAK-VWLOTQADSA-N |

Isomeric SMILES |

CC(C)(C)NC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Synthesis Methodologies and Mechanistic Studies

Solid-Phase Peptide Synthesis (SPPS) Strategies Incorporating Fmoc-Aph(tBuCbm)-OH

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and automated construction of peptide chains on a solid support. creative-peptides.com The use of this compound within this framework requires careful consideration of the overarching chemical strategy.

The most widely adopted strategy in SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, which is well-suited for the incorporation of this compound. nih.govresearchgate.net In this methodology, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups, typically derived from tert-butanol (B103910) (e.g., tBu ethers, esters, and carbamates).

The synthesis cycle for incorporating this compound follows a standard and repetitive sequence of steps:

Deprotection: The Nα-Fmoc group of the resin-bound amino acid or peptide is removed using a secondary amine, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). creative-peptides.com

Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.

Coupling: The incoming this compound is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain.

Washing: The resin is washed again to remove excess reagents and byproducts, yielding the elongated peptide chain ready for the next cycle.

The tBuCbm (tert-butylcarbamoyl) group on the side chain of this compound is designed to be stable to the basic conditions used for Fmoc removal. It remains intact throughout the synthesis and is typically removed during the final cleavage from the resin, which is accomplished with a strong acid cocktail, such as trifluoroacetic acid (TFA).

While Fmoc/tBu chemistry is the dominant strategy, it is informative to compare it with the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.

| Feature | Fmoc/tBu Chemistry | Boc/Bzl Chemistry |

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl, Tos) |

| Deprotection Conditions | Mildly basic (e.g., Piperidine) | Strongly acidic (e.g., TFA) |

| Final Cleavage | Strongly acidic (e.g., TFA) | Very strongly acidic (e.g., HF) |

| Orthogonality | High | Lower |

Table 1: Comparison of Fmoc/tBu and Boc/Bzl Protection Strategies

For the incorporation of this compound, the Fmoc/tBu strategy is generally preferred due to its milder deprotection conditions for the Nα-amino group, which helps to preserve the integrity of the acid-sensitive side-chain protecting groups on other amino acids in the sequence. The use of highly corrosive and hazardous hydrogen fluoride (B91410) (HF) in the final cleavage step of the Boc/Bzl strategy is another significant reason for the prevalence of the Fmoc/tBu approach.

Investigation of Coupling Efficiencies and Protocols

The efficiency of the coupling reaction is paramount for the synthesis of high-purity peptides. The steric hindrance of the incoming amino acid and the nature of the N-terminus of the peptide chain can significantly impact the reaction rate.

A variety of coupling reagents are available for SPPS, each with its own mechanism of activation and efficacy. peptide.com For this compound, standard coupling reagents are generally effective.

| Coupling Reagent | Class | Activation Mechanism |

| DIC/HOBt | Carbodiimide/Additive | Forms an active ester intermediate. |

| HBTU/DIPEA | Aminium Salt/Base | Forms an active ester intermediate. |

| HATU/DIPEA | Aminium Salt/Base | Forms a highly reactive OAt-ester. |

| PyBOP/DIPEA | Phosphonium Salt/Base | Forms an active ester intermediate. |

Table 3: Common Coupling Reagents for SPPS

The choice of coupling reagent can be critical, especially for "difficult couplings," which may arise due to steric hindrance or the formation of secondary structures in the growing peptide chain. For sterically hindered amino acids, more potent activating agents like HATU or PyBOP are often employed to ensure complete and rapid coupling. merckmillipore.com

To ensure high fidelity in peptide synthesis, the progress of the coupling reaction is often monitored using qualitative tests, such as the ninhydrin (B49086) (Kaiser) test, which detects the presence of free primary amines. An incomplete coupling reaction necessitates a second coupling step to drive the reaction to completion and avoid the formation of deletion sequences.

Role of Coupling Reagents and Additives

The formation of the peptide bond in the synthesis of this compound necessitates the activation of the carboxylic acid group to facilitate nucleophilic attack by the amino group. This activation is achieved through the use of coupling reagents, often in conjunction with additives that enhance efficiency and suppress side reactions. americanpeptidesociety.orgbachem.com

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are a common class of coupling reagents. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org However, this intermediate is susceptible to racemization and can undergo rearrangement to a less reactive N-acylurea, which can be a significant side product. bachem.com To mitigate these issues, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are frequently used. americanpeptidesociety.org These additives act as nucleophiles that trap the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization. peptide.com The resulting OBt or OAt esters then react with the amine component to form the desired peptide bond with a reduced risk of epimerization. americanpeptidesociety.orgpeptide.com

Phosphonium and aminium/uronium salts represent another major class of coupling reagents. Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its pyrrolidino derivative (PyBOP) are phosphonium-based. bachem.compeptide.com Aminium/uronium salts include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.comcreative-peptides.com These reagents generate the active ester in situ, leading to rapid coupling times, often on the order of minutes. peptide.com HATU, the HOAt-based analogue of HBTU, is known to be particularly efficient, leading to faster reactions and less epimerization. peptide.com

A newer generation of additives, such as Oxyma Pure® (ethyl 2-cyano-2-(hydroxyimino)acetate), has been developed as a non-explosive alternative to HOBt and HOAt. bachem.com Coupling reagents incorporating this moiety, like COMU, have demonstrated high coupling efficiencies comparable to HATU, with the added benefits of improved safety, better solubility, and reduced allergenic potential. bachem.comacs.org

The choice of base is also critical in these coupling reactions. Tertiary amines like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are commonly used. However, for amino acids that are particularly prone to racemization, a weaker base such as sym-collidine may be preferred. bachem.comuni-kiel.de

| Coupling Reagent Class | Examples | Mechanism of Action | Common Additives | Key Advantages | Potential Drawbacks |

|---|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms O-acylisourea intermediate | HOBt, HOAt, OxymaPure | Cost-effective and efficient | Risk of racemization and N-acylurea formation |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms active esters in situ | N/A (often incorporated) | High efficiency, rapid reactions | BOP produces carcinogenic HMPA byproduct |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Forms active esters in situ | N/A (often incorporated) | Very efficient, fast, low racemization | Can cause guanidinylation of the N-terminus if used in excess |

Kinetic Studies of Acylation Reactions

While specific kinetic data for the acylation of this compound is not extensively documented in publicly available literature, general principles from studies on similar Fmoc-amino acids can be applied. The rate of the acylation reaction is influenced by several factors, including the nature of the coupling reagent, the solvent, and the steric hindrance of the amino acid derivatives.

Kinetic studies on solid-phase peptide synthesis (SPPS) have shown that aminium/uronium reagents like HBTU and HATU lead to very rapid coupling reactions, often reaching completion within minutes. peptide.com For instance, couplings with HBTU in the presence of HOBt can be complete in as little as six minutes. peptide.com The use of microwave irradiation can further accelerate these reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to model the kinetics of coupling reactions in SPPS. acs.org These studies allow for the determination of reaction rates by monitoring the disappearance of the reactant free amine and the appearance of the coupled product over time. acs.org Such analyses have revealed that the coupling rate can be influenced by factors like diffusion of reagents into the solid support resin. acs.org

The comparative reactivity of different coupling reagents has been established, with the general order being HATU > HBTU > PyBOP. researchgate.net The increased reactivity of HATU is attributed to the electron-withdrawing effect of the nitrogen atom in the HOAt moiety, which makes it a better leaving group. acs.org

Stereochemical Control and Retention in Synthesis of this compound

Maintaining the stereochemical integrity of the chiral center in this compound is paramount during its synthesis. Racemization, the formation of the undesired enantiomer, can occur at the α-carbon of the amino acid during the activation and coupling steps. nih.gov

Chiral Integrity During Functional Group Interconversions

The primary threat to chiral integrity during the synthesis of this compound is the formation of a 5(4H)-oxazolone intermediate. This occurs when the carboxyl group of the N-protected amino acid is activated. The activated intermediate can be deprotonated at the α-carbon, leading to the formation of the planar oxazolone (B7731731), which readily tautomerizes, resulting in racemization. peptide.com Urethane-based protecting groups like Fmoc and Boc are designed to suppress oxazolone formation and thus generally preserve optical purity. bachem.com

However, certain amino acids are more susceptible to racemization, with histidine and cysteine being particularly prone. nih.govpeptide.com The extent of racemization is also highly dependent on the coupling reagent used. nih.gov The addition of racemization suppressants like HOBt and HOAt is a standard practice to minimize the loss of chiral purity. americanpeptidesociety.orgpeptide.com These additives promote the formation of active esters that are less likely to form the oxazolone intermediate. peptide.com

Impact of Synthetic Route on Enantiomeric Purity

Studies comparing various coupling reagents have shown that HATU generally results in less epimerization than HBTU. peptide.com The use of carbodiimides without additives like HOBt can lead to significant racemization. peptide.com The base used during the coupling reaction also plays a role; stronger bases can increase the rate of proton abstraction from the α-carbon, leading to higher levels of racemization. bachem.com

The enantiomeric purity of the final product is typically assessed using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. nih.govacs.org

| Amino Acid Derivative | Coupling Reagent/Additive | Resulting L/D Ratio |

|---|---|---|

| Fmoc-L-His(Trt)-OH | DIC/HOBt | Low to moderate racemization |

| Fmoc-L-His(Trt)-OH | HBTU/HOBt | Low racemization |

| Fmoc-L-His(Trt)-OH | HATU/HOAt | Very low racemization |

| Fmoc-L-Cys(Trt)-OH | DIC/HOBt | Low racemization |

| Fmoc-L-Ser(tBu)-OH | DIC/HOBt | Very low racemization |

Note: This table is illustrative, based on general findings in the literature. Actual racemization levels can vary based on specific reaction conditions. nih.govresearchgate.net

Identification and Mitigation of Synthesis-Related Side Reactions

Beyond racemization, several other side reactions can occur during the synthesis of peptides and their derivatives, potentially leading to impurities and reduced yields. ijprt.org

Analysis of Rearrangement Phenomena in Aph Derivatives

While specific rearrangement phenomena for Aph derivatives are not extensively detailed, rearrangements known to occur in the synthesis of related amino acids and aromatic compounds could be relevant. For example, the Bamberger rearrangement involves the acid-catalyzed rearrangement of phenylhydroxylamines to aminophenols. wikipedia.org Although not directly involved in the peptide coupling step, such rearrangements could be a concern in the synthesis of the Aph backbone itself.

Another potential rearrangement is the Wolff rearrangement, which is a reaction of a diazo ketone to form a ketene. libretexts.org This is a key step in the Arndt-Eistert synthesis, a method for converting a carboxylic acid to its next higher homologue, which could be employed in the synthesis of β-amino acids.

During peptide synthesis, intramolecular acyl transfer reactions can also be considered a form of rearrangement. For instance, a C-terminal cysteine can undergo a transient rearrangement to a thioester. nih.gov While not directly applicable to Aph, it highlights the potential for intramolecular reactions involving side-chain functionalities.

A more common side reaction in peptide synthesis involving aspartic acid is the formation of an aspartimide. This occurs when the side-chain carboxyl group attacks the peptide backbone, forming a cyclic imide. This can lead to a mixture of α- and β-aspartyl peptides and racemization. peptide.comnih.gov While Aph does not have a side-chain carboxyl group, this example illustrates the types of intramolecular side reactions that can occur.

Mitigation of side reactions often involves careful selection of protecting groups, coupling reagents, and reaction conditions. For example, the use of additives like HOBt can suppress aspartimide formation. peptide.com Avoiding excessively strong bases or prolonged reaction times can also minimize the occurrence of various side reactions.

Green Chemistry Principles in this compound Synthesis Research

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of manufacturing processes. researchgate.net In peptide synthesis, this focus is particularly critical due to the substantial quantities of hazardous solvents and reagents traditionally used in Fmoc/tBu solid-phase peptide synthesis. rsc.orgresearchgate.net Research concerning this compound synthesis aligns with this trend, exploring greener solvents, waste reduction, and process efficiency improvements. nih.gov

Development of Environmentally Benign Reagents and Solvents

A major thrust in greening the synthesis of peptides like those containing this compound is the replacement of conventional polar aprotic solvents. N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are highly effective but pose significant health and environmental risks. researchgate.netrsc.orgacs.org Consequently, extensive research has been conducted to identify and validate greener alternatives.

Promising green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), propylene (B89431) carbonate, anisole, and isosorbide (B1672297) dimethyl ether. acs.orgub.edusemanticscholar.org 2-MeTHF, derived from renewable resources, has demonstrated good solubility for most Fmoc-amino acids and coupling reagents and can be used for all steps of SPPS, minimizing by-product formation compared to traditional solvents. acs.orgub.edu The key challenge for any alternative solvent is to ensure adequate resin swelling and solubility of reagents to facilitate efficient reactions. ub.edursc.org

Aqueous-based synthesis represents another significant frontier. nih.gov One innovative approach involves using water-dispersible nanoparticles of water-insoluble protected amino acids, allowing the synthesis to be performed in water. nih.gov Another strategy employs mixtures of water with green co-solvents like PolarClean to improve resin swelling and reagent solubility, enabling efficient SPPS in an aqueous medium. nih.gov

The table below compares traditional solvents with greener alternatives evaluated for SPPS.

| Solvent | Classification | Key Properties & Considerations |

| N,N-Dimethylformamide (DMF) | Hazardous | Excellent resin swelling and reagent solubility; reprotoxic and a substance of very high concern (SVHC). researchgate.net |

| N-Methyl-2-pyrrolidone (NMP) | Hazardous | Similar properties to DMF; also classified as an SVHC. researchgate.netrsc.org |

| Dichloromethane (DCM) | Hazardous | Used for resin swelling and some coupling steps; suspected carcinogen. researchgate.netrsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener | Derived from renewables; good solubility for most Fmoc-amino acids; can replace DMF and DCM in all SPPS steps. acs.orgub.edu |

| Ethyl Acetate (EtOAc) | Greener | Environmentally benign; can be used in combination with other green solvents like 2-MeTHF. acs.org |

| Propylene Carbonate (PC) | Greener | Effective green polar aprotic solvent; can replace DMF in both solution- and solid-phase synthesis. semanticscholar.orgrsc.org |

| Water with Co-solvents | Greener | Ultimate green solvent; requires strategies like nanoparticles or co-solvents (e.g., PolarClean) to overcome solubility issues. nih.govnih.gov |

Waste Minimization and Process Intensification Studies

Beyond replacing hazardous solvents, green chemistry emphasizes waste minimization and process efficiency. In SPPS, solvents account for 80-90% of the non-aqueous mass, making solvent reduction a primary target. acs.org

Process intensification strategies aim to reduce the number of steps and the volume of reagents and solvents. One such method is in situ Fmoc removal , where the deprotection agent (e.g., piperidine) is added directly to the coupling cocktail after the reaction is complete. peptide.com This approach eliminates the need for extensive washing steps between coupling and deprotection, significantly reducing solvent consumption and improving the Process Mass Intensity (PMI) by a factor of four in model syntheses. peptide.com

Furthermore, the principles of a circular economy are being applied through the development of methods to recycle and reuse the solvent waste generated during SPPS. nih.gov For instance, aqueous solvent mixtures can be filtered through ion-exchange resins to remove impurities, allowing the solvent to be reused without compromising the quality of the synthesized peptide. nih.gov

| Strategy | Description | Green Chemistry Impact |

| In Situ Fmoc Removal | Combining coupling and deprotection into a single step by adding the deprotection base to the completed coupling reaction mixture. peptide.com | Dramatically reduces solvent waste from intermediate washing steps; improves Process Mass Intensity (PMI). peptide.com |

| High-Temperature/Fast-Stirring SPPS | Employing elevated temperatures and efficient mixing to accelerate reaction kinetics. chemrxiv.org | Reduces reaction times, allows for lower reagent concentrations, and decreases overall solvent and reagent consumption. chemrxiv.org |

| Solvent Recycling | Purifying and reusing solvent waste from the synthesis process. nih.gov | Minimizes waste generation and reduces the consumption of fresh solvents, aligning with circular economy principles. nih.gov |

Advanced Research Applications in Chemical Biology and Materials Science

Design and Synthesis of Peptidomimetics Incorporating Fmoc-Aph(tBuCbm)-OH

Peptidomimetics are compounds that mimic the structure and function of peptides but often possess enhanced stability, bioavailability, or novel biological activities. This compound serves as a valuable component in the synthesis of such molecules.

The aromatic ring of phenylalanine inherently provides a degree of rigidity to peptide backbones. By introducing modifications, such as the protected amino group on the phenyl ring of this compound, researchers can further influence the local conformation. The presence of the phenyl ring, coupled with potential interactions mediated by the protected amino group or its subsequent deprotected form, can lead to specific folding patterns or stabilize particular secondary structures, such as beta-turns or helical segments. This controlled structural rigidity is crucial for designing peptidomimetics with precise binding specificities or enhanced stability against enzymatic degradation. For instance, studies involving modified phenylalanines have demonstrated their utility in creating peptides with constrained conformations for targeted biological interactions monash.eduresearchgate.netnih.gov.

Table 1: Impact of Modified Phenylalanine Residues on Peptide Properties

| Unnatural Amino Acid Derivative | Modification | Potential Impact on Peptide | Research Application Example | Reference(s) |

| Fmoc-4-aminophenylalanine | Protected amino group on phenyl ring | Altered electronic properties, hydrogen bonding potential, site for conjugation | Peptidomimetic design, hydrogel formation | cymitquimica.com, nih.gov |

| Fluorinated Phenylalanine | Fluorine substitution on phenyl ring | Modified hydrophobicity, altered electronic distribution, NMR probe | Probing protein-ligand interactions, conformational dynamics | biorxiv.org, anu.edu.au, beilstein-journals.org |

| Phenylalanine with biaryl substituent | Aryl/heteroaryl substitution on phenyl ring | Increased steric bulk, altered π-π stacking, enhanced binding affinity | Synthesis of enzyme inhibitors, peptidomimetics | researchgate.net, nih.gov |

Utilization in the Elucidation of Biomolecular Recognition Mechanisms

Understanding how molecules recognize and interact with each other is fundamental to chemical biology. This compound can be integrated into probes designed to dissect these complex recognition events.

Peptides incorporating unnatural amino acids can be designed as specific ligands to study receptor binding. The modified phenylalanine residue can occupy hydrophobic pockets, form hydrogen bonds, or provide a handle for attaching reporter groups (e.g., fluorescent tags) that allow for the detection and quantification of binding events. By systematically varying the position and type of modified amino acid, researchers can map binding sites and determine the affinity and specificity of peptide-receptor interactions. For example, phenylalanine derivatives have been synthesized and studied for their binding to viral capsid proteins, providing insights into viral assembly and potential therapeutic targets researchgate.netnih.gov.

The ability to introduce specific chemical functionalities into peptides using building blocks like this compound is invaluable for studying protein-peptide interactions. The modified amino acid can be strategically placed within a peptide sequence to interact with specific residues on a target protein. For instance, the introduction of amino-functionalized phenylalanines can lead to novel electrostatic or hydrogen bonding interactions, or the amino group can be used to attach cross-linking agents or labels. Studies employing fluorinated phenylalanines have demonstrated their utility in NMR-based studies to map protein-peptide interfaces and understand the dynamics of these interactions anu.edu.aubeilstein-journals.org. The 4-aminophenylalanine moiety, when deprotected, offers a similar potential for specific interactions or as a site for further chemical modification to probe these interactions.

Application in the Construction of Functionalized Bioconjugates

Bioconjugation, the covalent linking of biomolecules, is a cornerstone of many biotechnological applications, including diagnostics, therapeutics, and materials science. Unnatural amino acids are key enablers of site-specific bioconjugation.

This compound, after incorporation into a peptide and subsequent deprotection of the tert-butyl carbamate (B1207046) group, yields a free primary amine on the phenyl ring. This amine serves as a reactive handle for a variety of bioconjugation chemistries. It can participate in amide bond formation, reductive amination, or serve as a nucleophile in other coupling reactions. Such functionalized peptides can then be conjugated to a wide array of molecules, including fluorescent dyes for imaging, affinity tags for purification, nanoparticles for targeted delivery, or surfaces for biosensing applications. The site-specific nature of UAA incorporation ensures that the functional group is precisely located within the peptide, leading to well-defined and homogeneous bioconjugates nih.govcreative-biogene.comwm.eduwm.edu. For example, peptides incorporating amino- or azide-modified amino acids have been successfully conjugated to nanoparticles and other biomolecules using bioorthogonal click chemistry reactions.

Table 2: Bioconjugation Strategies Utilizing Unnatural Amino Acids with Reactive Handles

| Unnatural Amino Acid Type | Reactive Handle | Common Conjugation Chemistry | Application Example | Reference(s) |

| Azido-phenylalanine | Azide | Click Chemistry (e.g., CuAAC, SPAAC) | Fluorescent labeling, nanoparticle conjugation | nih.gov, researchgate.net |

| Alkyne-phenylalanine | Alkyne | Click Chemistry (e.g., CuAAC, SPAAC) | Bioconjugates, peptide-drug conjugates | nih.gov, creative-biogene.com |

| Amino-phenylalanine (deprotected) | Amine | Amide formation, reductive amination, Michael addition | Bioconjugates, peptide functionalization | nih.gov, rsc.org |

| Selenocysteine | Selenide | Thiol-ene reactions, Michael additions | Bioconjugates, protein modification | rsc.org |

Compound List

this compound

Fmoc-p-amino-Phe-OH

Fmoc-4-amino-phenylalanine

Fmoc-4-aminophenylalanine

4-aminophenylalanine

Phenylalanine

Fluorinated Phenylalanine

SF5Phe (Pentafluorosulfanyl Phenylalanine)

CF3-Tyr (4-trifluoromethoxy-L-tyrosine)

CF3-Phe (4-trifluoromethyl-L-phenylalanine)

Azido-phenylalanine

4-azido-L-phenylalanine

4-azidomethyl-L-phenylalanine

Fmoc-Phe(4-NO2)-OH

Fmoc-Tyr(tBu)-OH

Fmoc-Lys(Boc)-OH

Fmoc-Ile-OH

Fmoc-Cys(Trt)-OH

Fmoc-Lys(Dde)-OH

Boc-D-(4-fmoc)-aminophenylalanine

Fmoc-4-bromophenylalanine

Fmoc-protected bromo- or iodo-phenylalanines

Fmoc-Bpa-OH (Fmoc-4-benzoylphenylalanine)

Triazole peptidomimetics

Calmodulin

Superfolder Green Fluorescent Protein (sfGFP)

HIV-1 Capsid (CA) protein

PF-74 (HIV-1 CA modulator)

Role in Advanced Materials Science Research

The incorporation of modified amino acids, particularly those protected with Fmoc, is a cornerstone in the design of advanced peptide-based materials, including self-assembling systems, hydrogels, and nanomaterials. The Fmoc group itself can contribute to self-assembly through π-π stacking interactions due to its aromatic nature nih.govfrontiersin.orgbeilstein-journals.org.

Peptide self-assembly is a powerful strategy for creating ordered nanostructures and functional materials. This process is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking beilstein-journals.orgmdpi.comfrontiersin.orgresearchgate.net. Fmoc-protected amino acids, and by extension this compound, can serve as key building blocks in these systems. The Fmoc moiety's aromaticity can promote π-π stacking, contributing to the stability and morphology of the self-assembled structures nih.govfrontiersin.orgbeilstein-journals.org.

Researchers utilize Fmoc-protected amino acids, including di- and tri-peptides, to form hydrogels and other nanostructures frontiersin.orgresearchgate.netmdpi.com. The specific side-chain modifications, such as the proposed "(tBuCbm)" in this compound, can further influence the self-assembly process by altering hydrophobicity, charge, or steric hindrance, thereby tuning the resulting material's properties beilstein-journals.orgiris-biotech.demdpi.com. These modified peptides can self-assemble into various architectures, including nanofibers, nanotubes, micelles, and vesicles, which have potential applications in drug delivery, tissue engineering, and biosensing mdpi.comresearchgate.net.

Peptide hydrogels are a significant class of biomaterials formed through the self-assembly of peptide molecules into a three-dimensional network that traps water mdpi.commdpi.com. Fmoc-protected amino acids are frequently employed in the design of these hydrogelators. The Fmoc group itself can drive self-assembly through π-π stacking, and its presence on amino acids like phenylalanine (which is known to favor β-sheet formation) can lead to the formation of stable hydrogels nih.govfrontiersin.orgrsc.org.

The incorporation of modified amino acids like this compound into peptide sequences allows for precise control over the hydrogel's properties. These modifications can influence the gelation kinetics, mechanical strength, responsiveness to stimuli (e.g., pH, temperature), and the ability to encapsulate or release therapeutic agents mdpi.commdpi.com. For instance, functionalized amino acids can introduce specific interactions or create responsive elements within the hydrogel network mdpi.comrsc.org. The resulting peptide-based hydrogels and nanomaterials can be engineered for applications such as scaffolds for tissue regeneration, carriers for drug and gene delivery, and components in biosensors mdpi.comresearchgate.netmdpi.com. The ability to tailor the peptide sequence and incorporate specific modifications, facilitated by Fmoc chemistry, is key to achieving desired material performance.

Compound List:

this compound

Fmoc-Phe-Phe

Fmoc-Asp(Wang resin)-AMC

Fmoc-Lys(carbamate Wang resin)-AMC

Fmoc-Glu(EDANS)-OH

Fmoc-Asp(OtBu)

Fmoc-Lys(Mtt)-OH

Fmoc-Lys(Dde)-OH

Fmoc-Lys(ivDde)-OH

Fmoc-Lys(Z)-OH

Fmoc-Lys(Boc)-OH

Fmoc-Asp(OAll)-OH

Fmoc-Glu(OAll)-OH

Fmoc-Ser(tBu)-OH

Fmoc-Thr(tBu)-OH

Fmoc-Ser(Trt)-OH

Boc-Lys(Fmoc)-OH

Boc-Arg(NO2)-OH

Boc-Arg(Tos)-OH

Fmoc-L-H2Lys(Boc)-OH

Fmoc-L-H3Lys(Boc)-OH

Fmoc-L-H2Ser(tBu)-OH

Fmoc-L-H4Ser(tBu)-OH

Fmoc-L-H4Glu(OtBu)-OH

Fmoc-L-H2Arg(Pbf)-OH

Theoretical and Computational Chemistry Investigations

Conformational Analysis and Dynamics of Fmoc-Aph(tBuCbm)-OH and Its Conjugates

Understanding the three-dimensional structure and flexibility of this compound is essential for predicting its interactions and behavior in different chemical environments. Conformational analysis involves exploring the various spatial arrangements a molecule can adopt.

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules by solving Newton's equations of motion over time. These simulations allow researchers to observe how this compound and its potential conjugates move and flex, providing insights into their structural flexibility and stability. MD simulations can reveal the range of conformations accessible to the molecule and how these conformations change over picoseconds to nanoseconds uoa.grrsc.org. Such studies are vital for understanding how the molecule might interact with other molecules or surfaces, and how its structure is maintained or altered during processes like peptide assembly.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to determine the most stable, low-energy conformations of this compound. These calculations involve solving the Schrödinger equation to obtain electronic wavefunctions and energies. By exploring the potential energy surface, researchers can identify the preferred dihedral angles and spatial arrangements that minimize the molecule's energy. These findings are critical for understanding the intrinsic structural preferences of the compound before it is incorporated into larger structures uoa.griupac.org.

Electronic Structure Analysis of this compound

The electronic structure of a molecule dictates its reactivity, polarity, and interactions with its environment. Computational methods are extensively used to probe these electronic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical method that allows for the calculation of electronic properties and reactivity of molecules. DFT studies on this compound can predict reaction pathways, activation energies for chemical transformations, and the stability of intermediates. By analyzing the electron density distribution and frontier molecular orbitals, DFT can shed light on which parts of the molecule are most susceptible to chemical attack or participation in reactions, such as those involved in peptide bond formation or deprotection steps uoa.grresearchgate.net.

The molecular electrostatic potential (MEP) and atomic charge distribution provide a visual and quantitative understanding of how charge is distributed within the molecule. MEP maps highlight regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic interactions, respectively. Analysis of atomic charges, such as Mulliken charges, can reveal the polarity of specific bonds and atoms. These analyses are crucial for predicting intermolecular interactions, such as hydrogen bonding or π-π stacking, which are fundamental to molecular recognition and self-assembly processes researchgate.net.

Computational Design of Novel this compound Analogues and Derivatives

Computational approaches play a significant role in the rational design of new molecules with tailored properties. By employing computational modeling and structure-activity relationship (SAR) studies, researchers can design novel analogues or derivatives of this compound. This process involves systematically modifying the existing structure—for instance, altering the protecting groups, substituting atoms on the phenyl ring, or changing the amino acid backbone—and then computationally evaluating the predicted properties, such as binding affinity, stability, or reactivity. This in silico design strategy can accelerate the discovery of compounds with enhanced or novel functionalities for specific applications in medicinal chemistry and materials science.

Structure-Activity Relationship (SAR) Prediction in silico

This subsection would detail computational approaches used to predict how modifications to the structure of this compound might influence its biological activity or chemical properties. This could involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Development of mathematical models correlating structural descriptors of this compound and its analogs with their observed activities. This would typically involve molecular descriptors (e.g., electronic, steric, topological), model validation (e.g., R², Q², external validation), and identification of key structural features contributing to activity.

Pharmacophore Modeling: Identification of the essential three-dimensional features of this compound required for biological interaction, derived from computational analysis of known active compounds.

Molecular Docking Studies: Simulation of the binding of this compound or its derivatives to target biomolecules (e.g., enzymes, receptors) to predict binding affinity and mode of interaction.

| Descriptor Type | Descriptor Name | This compound Value | Activity Correlation |

| Electronic | LogP | [Value] | [Positive/Negative] |

| Steric | Molecular Volume | [Value] | [Positive/Negative] |

| Topological | Wiener Index | [Value] | [Positive/Negative] |

Virtual Screening for Research Applications

This subsection would describe the use of computational methods to screen large libraries of compounds, potentially including derivatives or analogs of this compound, against specific biological targets to identify potential lead compounds for research. This could involve:

Advanced Analytical Methodologies in Research Context

Chromatographic Techniques for Process Monitoring and Research Product Purity Assessment

Chromatographic methods are indispensable for evaluating the purity of Fmoc-Aph(tBuCbm)-OH and for monitoring its synthesis and incorporation into peptide chains.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Quality Control

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for tracking the progress of its synthesis. Typically, reversed-phase HPLC (RP-HPLC) is employed, utilizing C18 stationary phases. Mobile phases commonly consist of gradients of acetonitrile (B52724) or methanol (B129727) mixed with water, often acidified with trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. The Fmoc group's chromophore allows for sensitive detection, usually in the UV-Vis range, often around 254 nm. HPLC analysis can effectively separate this compound from starting materials, byproducts, and degradation products, thereby providing a quantitative measure of purity. For instance, a typical HPLC analysis might reveal a main peak corresponding to this compound with a purity exceeding 98% in well-controlled syntheses. Monitoring reaction progress involves analyzing aliquots taken at different time points to observe the consumption of precursors and the formation of the desired product.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of this compound, particularly in achieving higher resolution and faster analysis times. UHPLC utilizes smaller particle size stationary phases (e.g., <2 µm) and operates at higher pressures, leading to more efficient separations and sharper peaks. This enhanced resolution is crucial for resolving closely eluting impurities or potential isomers that might be indistinguishable by standard HPLC. The increased sensitivity and speed of UHPLC also make it ideal for rapid quality control checks and for analyzing complex reaction mixtures during process development. A UHPLC method could reduce analysis time from 30 minutes to under 10 minutes while simultaneously improving peak capacity.

Mass Spectrometric Approaches for Structural Verification and Modification Analysis

Mass spectrometry (MS) plays a vital role in confirming the molecular identity and structural integrity of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like this compound. Upon ionization, the compound typically yields protonated ([M+H]+) or sodiated ([M+Na]+) molecular ions, which directly confirm its molecular weight. For this compound, with a molecular formula of C₂₉H₃₁N₃O₅, the calculated monoisotopic mass is approximately 501.23 g/mol . ESI-MS analysis would therefore be expected to show a prominent peak at m/z 502.24 for the [M+H]+ ion and potentially at m/z 524.22 for the [M+Na]+ ion in positive ion mode. This technique is fundamental for verifying that the correct compound has been synthesized and that no significant mass-altering side reactions have occurred.

Tandem Mass Spectrometry (MS/MS) for Sequence and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting selected precursor ions and analyzing the resulting fragment ions. For this compound, MS/MS experiments can confirm the presence of characteristic structural elements. Fragmentation of the [M+H]+ ion might yield ions corresponding to the loss of the Fmoc group (e.g., loss of 221 Da for Fmoc-OH or related fragments), cleavage of the tBuCbm moiety, or fragmentation of the amino acid backbone. For example, common fragments associated with the Fmoc group include the loss of the fluorenylmethyloxy group (m/z 205) or the fluorenyl anion (m/z 193). The tert-butyl carbamate (B1207046) group might fragment to yield ions related to the tert-butyl cation or carbamate fragments. These fragmentation patterns serve as a fingerprint, unequivocally verifying the compound's structure and the integrity of its protecting groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for providing comprehensive structural information, confirming connectivity, and elucidating the precise arrangement of atoms within this compound. Both ¹H NMR and ¹³C NMR are routinely employed.

¹H NMR spectroscopy would reveal characteristic signals for the protons of the Fmoc group, including the methylene (B1212753) protons of the fluorenylmethoxy moiety (typically a singlet around 4.4 ppm) and the aromatic protons of the fluorene (B118485) ring system (multiplets in the 7.4-7.8 ppm region). The tert-butyl protons of the tBuCbm group would appear as a sharp singlet, usually in the range of 1.4-1.5 ppm, due to the presence of nine equivalent protons. The amino acid backbone protons, specifically the alpha-proton (CH) and any beta-protons (CH₂) on the side chain, would also be observed at characteristic chemical shifts depending on the specific amino acid 'Aph' and its side chain.

¹³C NMR would provide signals for all unique carbon atoms, including those in the Fmoc group's carbonyl and aromatic rings, the tert-butyl carbon, the carbamate carbonyl, and the carbons of the amino acid backbone and side chain. For instance, the Fmoc carbonyl carbon typically resonates around 155 ppm, while the tert-butyl quaternary carbon would appear around 80 ppm, and the methyl carbons around 28 ppm. The combined ¹H and ¹³C NMR data, often supplemented with 2D NMR techniques like COSY, HSQC, and HMBC, provides definitive structural confirmation.

Future Directions and Emerging Research Avenues

Integration of Fmoc-Aph(tBuCbm)-OH into Automated and High-Throughput Synthesis Platforms

The inherent stability and well-defined reactivity of this compound make it amenable to integration into automated peptide synthesizers. Future research can focus on optimizing coupling and deprotection protocols for these platforms, potentially involving the development of novel coupling reagents or delivery systems that enhance efficiency and reduce cycle times. High-throughput screening of peptide libraries incorporating this modified amino acid could accelerate the discovery of new therapeutic agents with improved pharmacokinetic properties.

Development of Orthogonal Protecting Group Strategies

While the Fmoc group offers base lability and the tBuCbm group is designed for specific cleavage, there is scope for developing even more refined orthogonal protecting group strategies. This could involve exploring modifications of the tBuCbm group or introducing additional protecting groups that can be selectively removed under different conditions (e.g., photolabile or metal-catalyzed cleavage). Such strategies would allow for greater control over peptide synthesis, enabling the creation of peptides with complex post-translational modifications or branched structures.

Exploration of Bio-Orthogonal Chemistry with this compound Derivatives

The tBuCbm moiety, or derivatives thereof, could potentially be functionalized to participate in bio-orthogonal reactions. For instance, if the urea (B33335) linkage or the tert-butyl group could be modified with clickable handles (e.g., alkynes, azides, or strained alkenes), peptides incorporating this residue could be used in click chemistry for bioconjugation, labeling, or the development of targeted drug delivery systems. This would expand its utility beyond standard peptide synthesis into areas of chemical biology and nanomedicine.

Expansion into Novel Research Areas in Synthetic Organic Chemistry and Chemical Biology

Beyond its established role in peptide therapeutics, this compound and its derivatives could find applications in other areas of synthetic organic chemistry. Its unique structural features might be leveraged in the design of novel catalysts, chiral auxiliaries, or supramolecular assemblies. In chemical biology, peptides containing this modified amino acid could be explored for their interactions with specific biological targets, their potential as enzyme inhibitors, or their role in developing peptidomimetics with enhanced stability and bioavailability. The exploration of its D-enantiomer in peptide-based materials, such as hydrogels for regenerative medicine or controlled release systems, also represents a promising avenue.

Q & A

Q. What role does this compound play in designing kinase inhibitors or receptor antagonists?

- Functional Role : The tBuCbm group mimics phosphorylated tyrosine (pTyr) in SH2 domain-binding peptides, enabling phosphatase-resistant interactions.

- Case Study : In Grb2-SH2 antagonists, Fmoc-Pmp(Bu(t))2-OH (a related analog) showed IC50 values <10 nM in erbB2-overexpressed cancer models, suggesting similar potential for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.